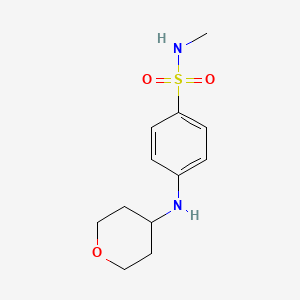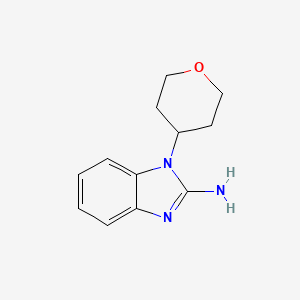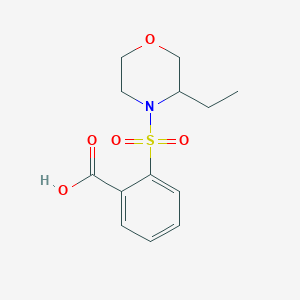![molecular formula C18H19Cl2N B7556813 N-[1-(3,4-dichlorophenyl)ethyl]-3-phenylcyclobutan-1-amine](/img/structure/B7556813.png)
N-[1-(3,4-dichlorophenyl)ethyl]-3-phenylcyclobutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3,4-dichlorophenyl)ethyl]-3-phenylcyclobutan-1-amine, commonly known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1970s by Pfizer, and since then, it has been the subject of numerous scientific studies.
Mecanismo De Acción
CP-55940 acts on the endocannabinoid system, which is a complex signaling system that regulates various physiological processes, including pain, inflammation, and mood. It binds to the CB1 and CB2 receptors in the brain and peripheral tissues, leading to the activation of various signaling pathways that modulate the release of neurotransmitters and other signaling molecules.
Biochemical and Physiological Effects:
CP-55940 has been shown to have a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and modulation of neurotransmitter release. It has also been shown to have anxiolytic and antipsychotic effects in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CP-55940 is its high potency and selectivity for the CB1 and CB2 receptors, which makes it a valuable tool for studying the endocannabinoid system. However, its high potency also makes it difficult to work with, as even small variations in dosage can lead to significant effects. Additionally, CP-55940 is a controlled substance, which can make it difficult to obtain for research purposes.
Direcciones Futuras
There are many potential future directions for research on CP-55940. One area of interest is the development of novel analogs with improved pharmacokinetic properties and reduced side effects. Another area of interest is the investigation of the potential therapeutic applications of CP-55940 in various medical conditions, including pain management, inflammation, and neurological disorders. Additionally, further research is needed to elucidate the precise mechanisms of action of CP-55940 and its potential interactions with other signaling pathways in the body.
Métodos De Síntesis
CP-55940 is synthesized through a multi-step process that involves the reaction of 3,4-dichlorophenylacetonitrile with benzylmagnesium chloride to form 1-(3,4-dichlorophenyl)ethylmagnesium chloride. This intermediate is then reacted with cyclobutanone in the presence of a Lewis acid catalyst to form CP-55940.
Aplicaciones Científicas De Investigación
CP-55940 has been extensively studied for its potential therapeutic applications in various medical conditions, including pain management, inflammation, and neurological disorders. It has been shown to have potent analgesic and anti-inflammatory effects in preclinical studies, and it has also been investigated for its potential use in the treatment of epilepsy, multiple sclerosis, and other neurological disorders.
Propiedades
IUPAC Name |
N-[1-(3,4-dichlorophenyl)ethyl]-3-phenylcyclobutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N/c1-12(14-7-8-17(19)18(20)11-14)21-16-9-15(10-16)13-5-3-2-4-6-13/h2-8,11-12,15-16,21H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCPBTQGYMYLOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)NC2CC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-dichlorophenyl)ethyl]-3-phenylcyclobutan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B7556732.png)
![N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-4-methoxy-N-methylbenzamide](/img/structure/B7556738.png)
![3-[(Oxan-4-ylamino)methyl]benzonitrile](/img/structure/B7556740.png)

![1-[2-Aminoethylsulfamoyl(methyl)amino]butane](/img/structure/B7556757.png)





![2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid](/img/structure/B7556808.png)


